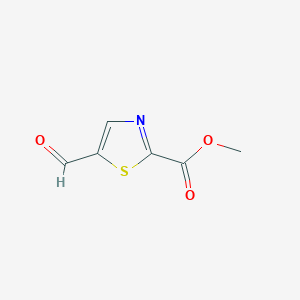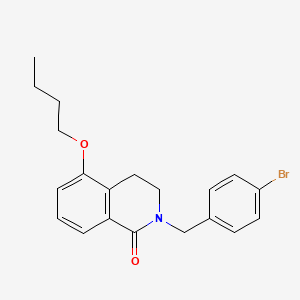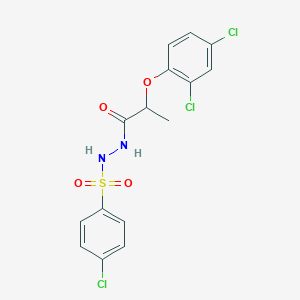
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazide derivative that has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including as an inhibitor of protein kinase C (PKC), a regulator of calcium homeostasis, and a modulator of neurotransmitter release. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 involves its ability to inhibit PKC, which is a key enzyme involved in cellular signaling pathways. PKC plays a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium homeostasis, which is important for a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. It has also been shown to modulate neurotransmitter release, which is important for synaptic transmission and neuronal communication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 in lab experiments include its ability to modulate a wide range of cellular processes, its potential therapeutic applications, and its well-established synthesis method. However, the limitations of using N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are many potential future directions for research involving N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, there is a need for further research to optimize the synthesis method of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 and to develop new derivatives with improved properties. Overall, N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutics.
Méthodes De Synthèse
The synthesis of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-chlorophenyl)sulfonamide in the presence of triethylamine to produce the final product, N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506. The purity of the compound can be further enhanced through recrystallization.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4S/c1-9(24-14-7-4-11(17)8-13(14)18)15(21)19-20-25(22,23)12-5-2-10(16)3-6-12/h2-9,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWQMVKKMZLEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

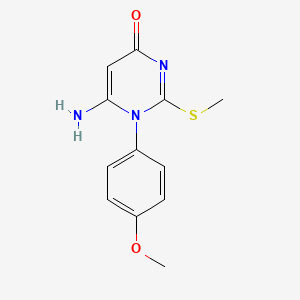
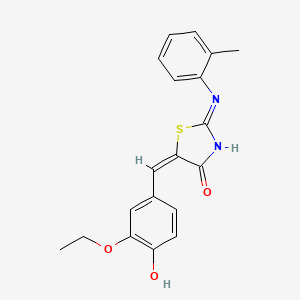
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)
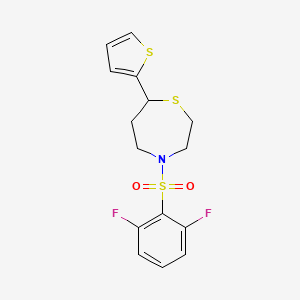
![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)


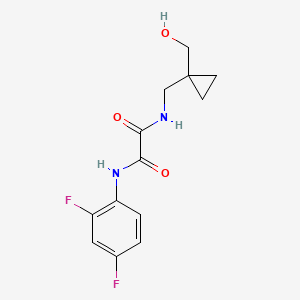
![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)

